![molecular formula C21H20N6O2 B2549781 2-[7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]-N~1~-(3,5-dimethylphenyl)acetamide CAS No. 1251694-12-8](/img/structure/B2549781.png)
2-[7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]-N~1~-(3,5-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]-N~1~-(3,5-dimethylphenyl)acetamide” is a complex organic molecule. It contains several functional groups, including a cyclopropyl group, an oxadiazole ring, a triazolo ring, and an acetamide group . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. The oxadiazole and triazolo rings would contribute to the aromaticity of the molecule, while the cyclopropyl group would add some steric bulk . The acetamide group would likely be involved in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The oxadiazole ring is known to be involved in various chemical reactions, including rearrangements into other heterocycles .Aplicaciones Científicas De Investigación
Synthesis and Biological Assessment
A study by Karpina et al. (2019) focused on the synthesis of novel acetamides that include the 1,2,4-oxadiazole cycle, which is structurally related to the compound . These compounds exhibited interesting biological properties, prompting further exploration of their potential applications. The research aimed to develop a method for synthesizing these acetamides and assess their biological activities, highlighting the importance of this chemical structure in medicinal chemistry and drug discovery (Karpina et al., 2019).
Antimicrobial and Anticancer Activities
Derivatives of the 1,2,4-triazolo[4,3-a]pyridine structure, similar to the compound of interest, have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies demonstrate the potential of these compounds in developing new therapeutic agents against various bacterial strains and cancer cell lines, underscoring the compound's relevance in the development of novel pharmaceuticals (Bondock et al., 2008; Flefel et al., 2018).
Insecticidal Applications
A novel approach to pest management involves the synthesis of heterocyclic compounds incorporating elements of the compound's structure, demonstrating significant insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis. This research highlights the potential application of these compounds in agriculture to develop safer and more effective insecticides (Soliman et al., 2020).
Enzyme Inhibition
The compound and its derivatives have been studied for their ability to inhibit enzymes such as phosphodiesterases and lipoxygenases, which are involved in various physiological processes. These studies are crucial for understanding the compound's potential in treating diseases where these enzymes play a key role, such as inflammatory and respiratory disorders (Duplantier et al., 2007).
Propiedades
IUPAC Name |
2-[7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2/c1-12-7-13(2)9-16(8-12)22-19(28)11-18-25-24-17-10-15(5-6-27(17)18)21-23-20(26-29-21)14-3-4-14/h5-10,14H,3-4,11H2,1-2H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKUVCMYOKECLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=NN=C3N2C=CC(=C3)C4=NC(=NO4)C5CC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

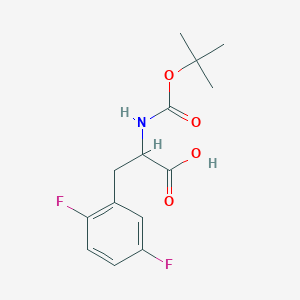
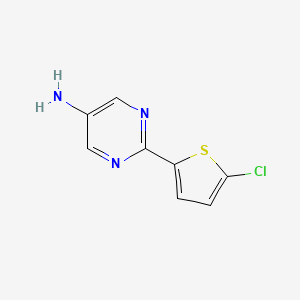
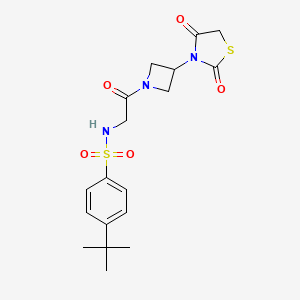

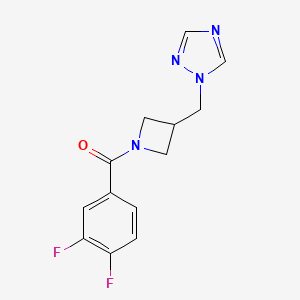



![N-(4-chlorophenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2549712.png)
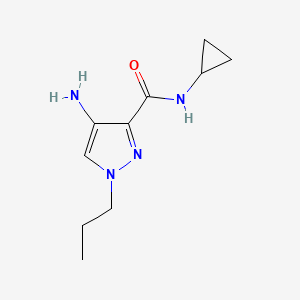
![5-methyl-6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2549714.png)
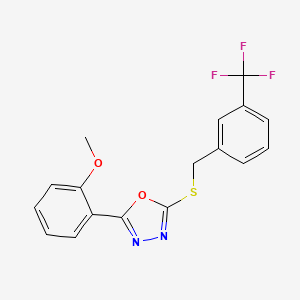
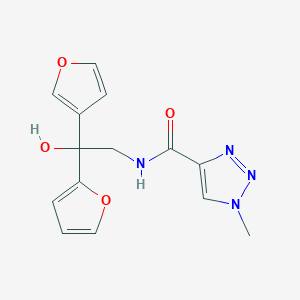
![2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2549719.png)